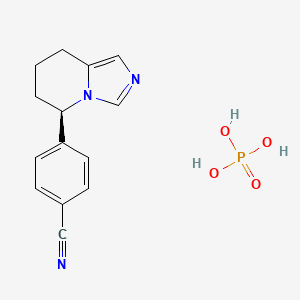

(R)-Fadrozole phosphate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2743427-54-3 |

|---|---|

Molecular Formula |

C14H16N3O4P |

Molecular Weight |

321.27 g/mol |

IUPAC Name |

phosphoric acid;4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |

InChI |

InChI=1S/C14H13N3.H3O4P/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;1-5(2,3)4/h4-7,9-10,14H,1-3H2;(H3,1,2,3,4)/t14-;/m1./s1 |

InChI Key |

QPMXWEHWAGTWOC-PFEQFJNWSA-N |

Isomeric SMILES |

C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N.OP(=O)(O)O |

Canonical SMILES |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.OP(=O)(O)O |

Origin of Product |

United States |

Molecular Mechanisms of Enzyme Inhibition

Differential Inhibition of Cytochrome P450 Enzymes

Fadrozole (B1662666) demonstrates varied inhibitory effects across different CYP enzymes, a characteristic that is highly dependent on its enantiomeric form. The racemic mixture, as well as the individual (R)- and (S)-enantiomers, have been studied to determine their specific profiles against key enzymes involved in cortisol, aldosterone (B195564), and estrogen synthesis. nih.gov

(R)-Fadrozole, also known as dexfadrostat, is a potent inhibitor of aldosterone synthase (CYP11B2), the key enzyme in the biosynthesis of aldosterone. nih.govnih.gov Structural and clinical characterization shows that dexfadrostat precisely coordinates with the catalytic heme moiety within the substrate-binding pocket of CYP11B2, forming a tight and stable complex. nih.govpmu.ac.at This interaction effectively blocks the enzyme's function. In rat adrenal cortical preparations, (R)-Fadrozole demonstrated a five-fold greater selectivity for CYP11B2 over CYP11B1. nih.gov In contrast, the (S)-enantiomer of fadrozole exhibits lower activity against CYP11B2. nih.govacs.org Studies with the racemic mixture of fadrozole reported a binding affinity (Kd) of 370 nM for CYP11B2. nih.govresearchgate.net

The interaction of (R)-Fadrozole with 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol synthesis, is less pronounced and exhibits a lack of selectivity. nih.govacs.org While (R)-Fadrozole potently inhibits both CYP11B1 and CYP11B2, it does so without significant selectivity between the two. nih.gov Interestingly, crystallographic studies and molecular docking have revealed that it is the (S)-enantiomer of fadrozole that preferentially binds to CYP11B1. nih.govresearchgate.netnih.gov Despite the high degree of amino acid sequence identity (93%) between CYP11B1 and CYP11B2, structural rearrangements in their active sites lead to these distinct enantiomeric preferences. nih.govcornell.edu Racemic fadrozole binds to CYP11B1 with high affinity, showing a Kd of 9 nM. nih.govresearchgate.net

(R)-Fadrozole is largely inactive against aromatase (CYP19A1), the enzyme that converts androgens to estrogens. nih.govacs.org The primary anti-aromatase activity of the racemic compound is attributed to the (S)-enantiomer. nih.gov Fadrozole was originally developed as a non-steroidal aromatase inhibitor for breast cancer treatment. taylorandfrancis.comnih.gov Clinical studies focusing on dexfadrostat ((R)-Fadrozole) found no off-target effects on CYP19A1, with no significant changes observed in testosterone (B1683101) and estradiol (B170435) levels. nih.gov For comparison, racemic fadrozole binds to its intended CYP19A1 target with a Kd of 16 nM. nih.govresearchgate.net

Stereoselectivity in Enzyme Binding and Inhibition

The stereochemistry of fadrozole is a critical determinant of its biological activity, with the (R)- and (S)-enantiomers displaying markedly different inhibitory profiles against various cytochrome P450 enzymes. This stereoselectivity is fundamental to understanding the compound's mechanism of action and its potential for targeted therapeutic applications.

The two enantiomers of fadrozole possess distinct and, in some cases, opposing inhibitory activities. (R)-Fadrozole is a potent inhibitor of both CYP11B2 and CYP11B1, though it lacks selectivity between them, and is only weakly active against CYP19A1. nih.govacs.org Conversely, (S)-Fadrozole is a potent inhibitor of CYP19A1 and CYP11B1, while demonstrating significantly lower activity against CYP11B2. nih.govacs.org Specifically, (R)-Fadrozole exhibits a fivefold higher potency for inhibiting CYP11B2, whereas (S)-Fadrozole is the predominant inhibitor of CYP11B1. thieme-connect.com

| Enzyme | (R)-Fadrozole Activity | (S)-Fadrozole Activity |

|---|---|---|

| Aldosterone Synthase (CYP11B2) | Potent Inhibitor | Low Activity |

| 11β-Hydroxylase (CYP11B1) | Potent Inhibitor (non-selective) | Potent Inhibitor |

| Aromatase (CYP19A1) | Scarcely Active | Potent Inhibitor |

The basis for the differential activity of fadrozole's enantiomers lies in their specific interactions within the enzyme active sites. X-ray crystallography has provided definitive evidence for these preferences. The active site of CYP11B2 preferentially binds the (R)-enantiomer of fadrozole. nih.govresearchgate.netnih.gov In direct contrast, the active site of CYP11B1 shows a clear preference for binding the (S)-enantiomer. nih.govresearchgate.netnih.gov This opposite preference occurs despite the high structural homology between the two enzymes and is attributed to subtle but significant rearrangements in the active-site residues. nih.gov The (S)-enantiomer is also responsible for the inhibition of CYP19A1. nih.gov Structural studies confirm that dexfadrostat ((R)-Fadrozole) forms a stable and precise complex with the catalytic heme of CYP11B2, an interaction that is not observed with the (S)-enantiomer. nih.govpmu.ac.at

| Enzyme | Dissociation Constant (Kd) in nM |

|---|---|

| CYP11B1 | 9 nM |

| CYP19A1 | 16 nM |

| CYP11B2 | 370 nM |

Structural Basis of Enzyme-Inhibitor Interactions

The interaction between (R)-Fadrozole and the aromatase enzyme is a highly specific process governed by the three-dimensional architecture of the enzyme's active site. While direct crystallographic data for the (R)-Fadrozole phosphate-aromatase complex is not publicly available, a wealth of information has been derived from computational modeling, including molecular docking and molecular dynamics simulations, based on existing crystal structures of human aromatase.

As of now, a specific X-ray crystal structure of human aromatase in complex with (R)-Fadrozole has not been deposited in the Protein Data Bank (PDB). However, high-resolution crystal structures of human placental aromatase complexed with its natural substrate, androstenedione (B190577), and other inhibitors like exemestane (B1683764) (PDB ID: 3S7S) have been resolved. These structures serve as critical templates for in silico studies, such as molecular docking, to model the binding pose of (R)-Fadrozole within the enzyme's active site.

These computational approaches utilize the static crystal structure of the enzyme to predict the most favorable orientation and conformation of the inhibitor within the binding pocket. The models generated from these studies provide detailed, albeit predictive, insights into the specific molecular interactions that stabilize the enzyme-inhibitor complex, forming the basis for our understanding of its inhibitory mechanism.

Molecular docking simulations have elucidated the key interactions between (R)-Fadrozole and the amino acid residues lining the active site of aromatase. (R)-Fadrozole, as a non-steroidal inhibitor, employs a distinct mechanism compared to steroidal inhibitors. A primary interaction involves the coordination of one of the nitrogen atoms from Fadrozole's imidazole (B134444) ring with the ferric iron atom of the heme group located at the core of the aromatase active site. This interaction is fundamental to the inhibitory action of non-steroidal aromatase inhibitors, as it directly interferes with the catalytic machinery of the enzyme.

Beyond the heme coordination, the binding is further stabilized by a series of non-covalent interactions with specific amino acid residues. Computational studies highlight several key interactions:

π-Stacking Interaction : A significant interaction occurs between the cyanophenyl ring of Fadrozole and the indole (B1671886) ring of Tryptophan 224 (TRP224). This π-stacking interaction is a distinguishing feature of Fadrozole's binding, as it does not appear to form similar interactions with Phenylalanine 134 (PHE134) or Phenylalanine 221 (PHE221), which are observed with other aromatase inhibitors.

Hydrophobic Interactions : The Fadrozole molecule fits into a predominantly hydrophobic cavity within the active site. It forms van der Waals and hydrophobic contacts with several residues. While many aromatase inhibitors interact with residues such as Leucine 372 (L372) and Serine 478 (S478), docking studies suggest Fadrozole may not engage with these specific residues.

These interactions are summarized in the table below.

| Interaction Type | Fadrozole Moiety Involved | Aromatase Residue/Component | Reference(s) |

| Heme Coordination | Imidazole Nitrogen | Heme Iron Atom | |

| π-Stacking | Cyanophenyl Ring | TRP224 | |

| Hydrophobic Interactions | General Structure | Hydrophobic Active Site Pocket |

This table is generated based on data from molecular docking and computational analysis studies.

The binding of an inhibitor to an enzyme is not a simple lock-and-key event but a dynamic process that can influence the enzyme's conformational flexibility. Molecular Dynamics (MD) simulations are computational techniques used to study these dynamics by simulating the movements of atoms in the enzyme-inhibitor complex over time. These simulations provide insights into the stability of the complex and the conformational changes that may occur upon inhibitor binding.

MD simulations performed on the Fadrozole-aromatase complex, modeled from existing crystal structures, are used to assess the stability of the predicted binding pose. Key parameters analyzed in these simulations include:

Root Mean Square Deviation (RMSD) : This parameter measures the average deviation of the protein's backbone atoms over the course of the simulation compared to their initial position. A stable RMSD value over time suggests that the enzyme-inhibitor complex has reached a stable equilibrium and is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF) : RMSF is calculated for individual amino acid residues to identify regions of the protein that are more flexible or rigid. Analysis of RMSF can indicate whether the binding of Fadrozole induces changes in the flexibility of specific loops or domains within the aromatase enzyme, particularly around the active site.

Studies have used MD simulations to allow the aromatase structure to relax into an equilibrium conformation before performing docking calculations. The stability of the docked Fadrozole within the binding cavity is then confirmed by further simulations, ensuring that the predicted interactions are maintained in a dynamic environment. While these studies confirm the stability of the Fadrozole-aromatase complex, they have not detailed large-scale conformational changes induced by the binding event. The primary role of these simulations has been to refine and validate the binding mode predicted by static docking.

| MD Simulation Parameter | Description | Implication for Fadrozole-Aromatase Complex | Reference(s) |

| RMSD (Root Mean Square Deviation) | Measures the overall structural stability of the protein-ligand complex over time. | Low and stable RMSD values in simulations suggest the Fadrozole-aromatase complex is structurally stable. | |

| RMSF (Root Mean Square Fluctuation) | Measures the flexibility of individual amino acid residues. | Can identify specific regions of the enzyme that gain or lose flexibility upon Fadrozole binding. |

This table provides a conceptual overview of parameters used to study the conformational dynamics of enzyme-inhibitor complexes.

Cellular and in Vitro Biochemical Investigations

Effects on Cell Proliferation and Viability in Research Models

Fadrozole's primary mechanism of action, the inhibition of aromatase, directly impacts the synthesis of estrogens. This has made it a key compound for studying the effects of estrogen deprivation on cell growth, particularly in hormone-dependent cancers.

The growth-inhibitory effects of Fadrozole (B1662666) have been evaluated in human breast cancer cell lines that are responsive to hormones, such as MCF-7 and T47D. In these cells, testosterone (B1683101) can be converted by the aromatase enzyme into estrogen, which then stimulates cell proliferation.

One study investigated the effect of Fadrozole hydrochloride (CGS16949A) on MCF-7 cells, which possess aromatase activity. The research demonstrated that Fadrozole inhibits the aromatase activity in these cells in a dose-dependent manner. When MCF-7 cells were stimulated to grow with testosterone, the addition of Fadrozole at concentrations as low as 10⁻⁹ M almost completely inhibited this testosterone-induced growth. This effect was attributed to the drug's ability to block the intracellular conversion of androgen to estrogen. In contrast, the growth of T47D cells stimulated by testosterone was not inhibited by Fadrozole, suggesting that the growth of this particular cell line was more directly dependent on the androgen itself rather than its aromatization to estrogen.

| Cell Line | Compound Tested | Key Finding |

|---|---|---|

| MCF-7 (Human Breast Cancer) | Fadrozole hydrochloride (CGS16949A) | Inhibited testosterone-induced cell growth at concentrations as low as 10-9 M. |

| T47D (Human Breast Cancer) | Fadrozole hydrochloride (CGS16949A) | Did not inhibit testosterone-induced cell growth. |

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. While direct studies on Fadrozole's pro-apoptotic effects are not widely available, research on the broader class of aromatase inhibitors provides insight into the likely downstream effects of estrogen deprivation.

Studies on other non-steroidal aromatase inhibitors, such as letrozole (B1683767) and anastrozole (B1683761), in estrogen-dependent breast cancer cells (MCF-7Ca) have shown that these agents can induce apoptosis. nih.govaacrjournals.org The mechanism involves arresting the cell cycle in the G0-G1 phase, which is associated with several key molecular changes. nih.govaacrjournals.org These include the up-regulation of tumor suppressor proteins like p53 and p21, and a shift in the balance of Bcl-2 family proteins, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.govaacrjournals.org This cascade of events leads to the activation of executioner caspases, such as caspase-7, which carry out the process of apoptosis. nih.govaacrjournals.org Given that Fadrozole shares the same fundamental mechanism of action—aromatase inhibition—it is plausible that it would initiate similar pro-apoptotic pathways in estrogen-dependent cellular systems.

Modulation of Intracellular Signaling Pathways

Cells utilize complex signaling pathways to regulate growth, proliferation, and survival. The development of resistance to therapies like aromatase inhibitors is often linked to adaptive changes in these pathways.

There is no direct evidence to suggest that Fadrozole's primary mechanism involves the modulation of the PI3K/Akt/mTOR pathway. This pathway is a crucial intracellular signaling network that promotes cell survival and growth. nih.govmdpi.comresearchgate.net However, its activation has been identified as a key mechanism in the development of resistance to aromatase inhibitors. nih.govaacrjournals.org In preclinical models of acquired resistance to aromatase inhibitors like letrozole, cancer cells that no longer depend on estrogen for growth often exhibit increased activation of growth factor receptor pathways that signal through downstream effectors, including the PI3K/Akt/mTOR and MAPK pathways. nih.govaacrjournals.org Therefore, while Fadrozole itself does not directly target this axis, its long-term use can indirectly lead to a cellular state where the PI3K/Akt/mTOR pathway becomes a dominant driver of cell survival, representing a mechanism of therapeutic resistance. nih.govaacrjournals.org

Protein phosphorylation, the addition of a phosphate (B84403) group to a protein by kinases, is a fundamental mechanism for controlling nearly all aspects of cell signaling. nih.gov Direct studies detailing a global profile of protein phosphorylation changes induced by Fadrozole are scarce. However, inferences can be drawn from its mechanism and studies on resistance.

The signaling pathways implicated in resistance to aromatase inhibitors, such as the MAPK and PI3K/Akt pathways, are phosphorylation cascades. nih.govnih.govaacrjournals.org For example, in cell line models of letrozole resistance, increased expression and phosphorylation of proteins like the adapter protein p-Shc and kinases in the MAPK cascade have been observed. nih.gov This indicates that prolonged estrogen suppression by an aromatase inhibitor can lead to a state of heightened kinase signaling and protein phosphorylation, driving cell proliferation independently of the estrogen receptor. nih.gov These phosphorylation events are therefore not a direct effect of the drug but rather an adaptive response of the cancer cells to the therapeutic pressure. nih.govaacrjournals.org

Studies in Steroidogenic Cell Cultures

The most direct in vitro application for studying Fadrozole is in cell cultures that actively produce steroids (steroidogenic cells). These models allow for a precise measurement of the drug's intended biochemical effect: the inhibition of steroid synthesis.

Fadrozole has been tested in the H295R human adrenocortical carcinoma cell line, a widely used in vitro model for assessing effects on steroidogenesis. In this model, Fadrozole caused a dose-dependent decrease in the production of estradiol (B170435) (E2). osti.gov At the highest concentration tested, it also led to a decrease in testosterone and progesterone, indicating a potent and specific inhibition of the aromatase enzyme responsible for converting testosterone to estradiol. osti.gov

In another model using ovarian tissue from female fathead minnows (Pimephales promelas), Fadrozole exposure led to a rapid and significant reduction in ex vivo E2 production. nih.govnih.gov This inhibition of E2 synthesis was accompanied by compensatory changes in the expression of genes involved in the steroidogenic pathway, such as an upregulation of transcripts for other steroidogenic enzymes, suggesting a feedback mechanism in response to the aromatase blockade. nih.govnih.gov

| Research Model | Compound Tested | Key Findings on Steroidogenesis |

|---|---|---|

| H295R (Human Adrenocortical Carcinoma Cells) | Fadrozole | Dose-dependent decrease in estradiol (E2) production. osti.gov |

| Fathead Minnow (Pimephales promelas) Ovarian Tissue | Fadrozole | Significant reduction in ex vivo E2 production within hours of exposure. nih.govnih.gov |

| Pig Granulosa Cells | Fadrozole | Effectively suppressed estradiol secretion in both basal and FSH-stimulated conditions. |

Granulosa Cell Estradiol Production and Proliferation

In vitro studies on porcine granulosa cells have demonstrated the significant impact of the nonsteroidal aromatase inhibitor, fadrozole, on both estradiol production and cellular proliferation. agriculturejournals.czagriculturejournals.cz Granulosa cells, essential for follicular development and the synthesis of estrogens, were cultured and treated with fadrozole to observe these effects. nih.govnih.govnih.gov

Research indicates that fadrozole effectively suppresses the secretion of estradiol in granulosa cells sourced from both small (1–2 mm) and large (5–7 mm) follicles. agriculturejournals.cz This inhibition of estradiol production was statistically significant (P < 0.01) after 48 and 72 hours of culture in both basal and FSH-stimulated conditions. agriculturejournals.czagriculturejournals.cz The suppression of estradiol synthesis is a direct consequence of fadrozole's inhibitory action on aromatase, the key enzyme responsible for converting androgens to estrogens. nih.gov Consequently, fadrozole treatment led to a decrease in aromatase gene expression in granulosa cells. agriculturejournals.czagriculturejournals.cz

In terms of cell proliferation, fadrozole was found to cause a decrease (P < 0.05) in ³H-thymidine incorporation in granulosa cells from both small and large follicles. agriculturejournals.czagriculturejournals.cz This indicates a reduction in the proliferative activity of these cells. The study also noted that the proliferative potential of granulosa cells from small follicles was significantly higher (P < 0.01) across all culture conditions compared to those from large follicles. agriculturejournals.czagriculturejournals.cz

Table 1: Effect of Fadrozole on Granulosa Cell Estradiol Production (Note: The following data is illustrative, based on the described research findings. Specific quantitative values from the study were not available for direct replication.)

| Cell Type | Treatment Duration | Estradiol Production | Significance |

| Granulosa Cells (Small Follicles) | 48 hours | Suppressed | P < 0.01 |

| Granulosa Cells (Small Follicles) | 72 hours | Suppressed | P < 0.01 |

| Granulosa Cells (Large Follicles) | 48 hours | Suppressed | P < 0.01 |

| Granulosa Cells (Large Follicles) | 72 hours | Suppressed | P < 0.01 |

Table 2: Effect of Fadrozole on Granulosa Cell Proliferation (³H-thymidine incorporation) (Note: The following data is illustrative, based on the described research findings. Specific quantitative values from the study were not available for direct replication.)

| Cell Type | Proliferation | Significance |

| Granulosa Cells (Small Follicles) | Decreased | P < 0.05 |

| Granulosa Cells (Large Follicles) | Decreased | P < 0.05 |

Telomerase Activity Modulation in Granulosa Cells

Telomerase, an enzyme crucial for maintaining telomere length and cellular replicative capacity, has been a subject of investigation in granulosa cells in the context of aromatase inhibition. agriculturejournals.cznih.gov Research has shown that fadrozole can modulate telomerase activity in these cells. agriculturejournals.czagriculturejournals.cz

Specifically, in vitro studies on porcine granulosa cells revealed that telomerase activity decreased (P < 0.05) in cells derived from large follicles after 72 hours of incubation with fadrozole. agriculturejournals.czagriculturejournals.cz It was also observed that the basal level of telomerase activity was higher (P < 0.01) in granulosa cells from large follicles compared to those from small follicles under all culture conditions after 72 hours of incubation. agriculturejournals.czagriculturejournals.cz These findings suggest a potential role for locally produced estrogens in the regulation of telomerase activity during follicular development, and the loss of this activity may be associated with follicular atresia. agriculturejournals.cznih.gov

Table 3: Effect of Fadrozole on Telomerase Activity in Large-Follicle Granulosa Cells (Note: The following data is illustrative, based on the described research findings. Specific quantitative values from the study were not available for direct replication.)

| Treatment Duration | Telomerase Activity | Significance |

| 72 hours | Decreased | P < 0.05 |

Preclinical Pharmacological and Physiological Investigations in Animal Models

Reproductive Endocrinology and Physiology in Vertebrate Models

(R)-Fadrozole phosphate (B84403), a potent and selective aromatase inhibitor, has been the subject of numerous preclinical investigations to elucidate the role of estrogen in reproductive physiology across various vertebrate models. These studies have provided critical insights into its effects on gonadal development, neuroendocrine regulation, and circulating hormone levels.

The administration of fadrozole (B1662666) has been shown to induce significant alterations in the gonadal function and morphology of several vertebrate species. In female fathead minnows (Pimephales promelas), exposure to fadrozole resulted in a concentration-dependent reduction in fecundity. oup.comnih.gov Histological examination of the ovaries revealed a decrease in the number of mature oocytes and an increase in preovulatory atretic follicles, indicating impaired ovarian function. oup.comnih.gov

In male fathead minnows, fadrozole exposure led to a notable accumulation of sperm in the testes. oup.comnih.gov Similarly, in male lizards (Podarcis sicula) captured during a period of autumnal testicular regression, treatment with fadrozole induced a resumption of spermatogenesis, with a release of sperm into the seminiferous tubules. nih.gov The epididymis in these lizards also appeared more developed with signs of secretory activity. nih.gov

Studies in avian models have also demonstrated the profound impact of aromatase inhibition on gonadal differentiation. In embryonic chickens (Gallus gallus domesticus), treatment of female (ZW) embryos with fadrozole resulted in the development of testicular-like structures instead of ovaries. nih.gov This was characterized by the absence of a cortex and the formation of testicular cords in the medulla. nih.gov

Table 1: Effects of Fadrozole on Gonadal Morphology in Vertebrate Models

| Species | Sex | Key Morphological Changes | Reference |

|---|---|---|---|

| Fathead Minnow (Pimephales promelas) | Female | Decreased mature oocytes, increased atretic follicles | oup.comnih.gov |

| Fathead Minnow (Pimephales promelas) | Male | Accumulation of sperm in testes | oup.comnih.gov |

| Lizard (Podarcis sicula) | Male | Resumption of spermatogenesis, developed epididymis | nih.gov |

Fadrozole is a potent inhibitor of brain aromatase, the enzyme responsible for the local synthesis of estrogens in the brain, which play a crucial role in neuroendocrine regulation. In both male and female fathead minnows, fadrozole significantly inhibited brain aromatase activity. oup.comnih.gov

In sexually mature female goldfish (Carassius auratus), fadrozole treatment not only decreased serum 17β-estradiol levels but also depressed the mRNA expression of brain aromatase (AroB) in both the telencephalon and hypothalamus. nih.gov This suggests a potential feedback mechanism where estrogens may regulate the expression of their own synthesizing enzyme in the brain. nih.gov Microarray analysis of the telencephalon of these fish identified 98 differentially expressed genes following fadrozole treatment, highlighting the broad impact of estrogen on gene expression in the brain. nih.gov

Studies in avian models, such as the dove and zebra finch, have also confirmed the potent inhibitory effect of fadrozole on brain aromatase activity. nih.govresearchgate.net In vitro assays using dove preoptic tissue demonstrated that fadrozole is a highly effective inhibitor of aromatase, with a Ki value of less than 1 x 10⁻⁹ M. nih.gov This inhibition was found to be competitive with the enzyme's natural substrate, testosterone (B1683101). nih.gov

Consistent with its mechanism of action, fadrozole administration leads to significant alterations in circulating levels of sex steroids and other estrogen-dependent proteins. In female fathead minnows, there was a concentration-dependent decrease in plasma 17β-estradiol and vitellogenin concentrations. oup.comnih.gov Vitellogenin, an egg yolk precursor protein synthesized in the liver under estrogenic control, serves as a sensitive biomarker for estrogenic activity. oup.com Interestingly, while estradiol (B170435) levels decreased in females, testosterone concentrations were unaffected. oup.com

Conversely, in male fathead minnows, fadrozole exposure led to a significant increase in plasma concentrations of the androgens testosterone and 11-ketotestosterone (B164220). oup.comnih.gov In female coho salmon (Oncorhynchus kisutch) undergoing vitellogenesis, fadrozole injection caused a rapid and significant decrease in plasma 17β-estradiol levels. researchgate.net Inversely, plasma levels of the maturation-inducing steroid, 17α,20β-dihydroxy-4-pregnen-3-one (17,20β-P), increased significantly. researchgate.net Plasma testosterone levels were also significantly higher in the fadrozole-treated groups after 48 hours. researchgate.net

In male lizards, treatment with a higher dose of fadrozole resulted in decreased estrogen levels and increased androgen levels in the plasma. nih.gov

Table 2: Effects of Fadrozole on Plasma Biomarkers in Vertebrate Models

| Species | Sex | Biomarker | Effect | Reference |

|---|---|---|---|---|

| Fathead Minnow (Pimephales promelas) | Female | 17β-Estradiol | Decrease | oup.comnih.gov |

| Fathead Minnow (Pimephales promelas) | Female | Vitellogenin | Decrease | oup.comnih.gov |

| Fathead Minnow (Pimephales promelas) | Male | Testosterone | Increase | oup.comnih.gov |

| Fathead Minnow (Pimephales promelas) | Male | 11-Ketotestosterone | Increase | oup.comnih.gov |

| Goldfish (Carassius auratus) | Female | 17β-Estradiol | Decrease | nih.gov |

| Coho Salmon (Oncorhynchus kisutch) | Female | 17β-Estradiol | Decrease | researchgate.net |

| Coho Salmon (Oncorhynchus kisutch) | Female | 17α,20β-dihydroxy-4-pregnen-3-one | Increase | researchgate.net |

| Coho Salmon (Oncorhynchus kisutch) | Female | Testosterone | Increase | researchgate.net |

| Lizard (Podarcis sicula) | Male | Estrogens | Decrease | nih.gov |

Investigational Studies in Cardiovascular Physiology Models

Beyond its applications in reproductive endocrinology, (R)-Fadrozole has been investigated for its potential therapeutic effects in cardiovascular disease, particularly in models of cardiac fibrosis and aldosterone-mediated organ damage.

Myocardial fibrosis, the excessive deposition of extracellular matrix proteins in the heart muscle, is a key contributor to the progression of heart failure. dntb.gov.ua Preclinical studies in spontaneously hypertensive heart failure rats have demonstrated the potential of (R)-Fadrozole to reverse existing myocardial fibrosis. researchgate.net In these models, while both enantiomers of fadrozole were tested, only the (R)-enantiomer was effective in reversing myocardial fibrosis. researchgate.net This effect was associated with a reduction in collagen accumulation in the heart. researchgate.net

In a rat model of congestive heart failure induced by myocardial infarction, (R)-Fadrozole treatment not only reduced collagen accumulation but also reversed left ventricular remodeling and improved its function. researchgate.net Furthermore, in a model of renal fibrosis induced by angiotensin II and a high-salt diet in uninephrectomized rats, (R)-Fadrozole prevented cardiac interstitial fibrosis and cardiac hypertrophy. researchgate.net

Excessive levels of aldosterone (B195564) are known to promote inflammation and fibrosis in various organs, including the heart and kidneys. researchgate.net (R)-Fadrozole has been shown to be a potent inhibitor of aldosterone synthase, the key enzyme in aldosterone biosynthesis. researchgate.net

In a rat hyperaldosteronism model, where aldosterone levels were increased by infusion of either angiotensin II or adrenocorticotropic hormone, (R)-Fadrozole dose-dependently reduced aldosterone levels. researchgate.net Notably, it was found to be approximately 50-fold more potent in reducing aldosterone levels compared to its effects on deoxycorticosterone. researchgate.net

In uninephrectomized rats treated with angiotensin II and a high-salt diet, (R)-Fadrozole reduced circulating aldosterone levels and prevented glomerular injury and aortic hypertrophy, in addition to its beneficial effects on the heart. researchgate.net These findings suggest that the cardioprotective effects of (R)-Fadrozole may be, at least in part, mediated by its ability to inhibit aldosterone synthesis and mitigate its detrimental effects on organ structure and function. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-Fadrozole phosphate |

| 11-ketotestosterone |

| 17α,20β-dihydroxy-4-pregnen-3-one |

| 17β-estradiol |

| Adrenocorticotropic hormone |

| Aldosterone |

| Androstenedione (B190577) |

| Angiotensin II |

| Deoxycorticosterone |

| Estrone (B1671321) |

| Fadrozole |

| Fadrozole hydrochloride |

| Metyrapone |

| Testosterone |

Neurobehavioral and Endocrine Correlates

Influence on Male Sexual Behavior in Rodent Models

The essential role of aromatization, the process of converting androgens to estrogens, in the regulation of male sexual behavior has been extensively investigated using the aromatase inhibitor Fadrozole. Studies in rodent models, primarily rats, have demonstrated that the inhibition of estrogen synthesis via Fadrozole administration significantly alters various components of male copulatory behavior.

In castrated, testosterone-implanted male Sprague-Dawley rats, systemic administration of Fadrozole led to a marked reduction in sexual performance. One study reported that after two weeks of treatment, ejaculations were reduced by 77% compared to control animals. nih.gov After four weeks, a significant reduction in intromissions was also observed. nih.gov These behavioral deficits occurred despite circulating testosterone levels being maintained in the normal physiological range. The administration of estradiol was able to partially restore some of the copulatory behaviors, highlighting the specific role of estrogen in mediating these actions. nih.govresearchgate.net

Another investigation involving direct administration of Fadrozole into the right lateral ventricle of testosterone-treated gonadectomized rats further solidified these findings. The majority of animals receiving this central Fadrozole treatment failed to display any sexual behavior. nih.gov However, when co-administered with an estradiol capsule, the animals' copulatory behavior was normal, indicating that Fadrozole's inhibitory effect on male sexual behavior is specifically due to the blockade of aromatase activity in the brain. nih.gov

Research has also explored the impact of Fadrozole on both the appetitive (motivational) and consummatory (performance) aspects of male sexual behavior. In one study, Fadrozole treatment not only reduced all measures of copulatory behavior and increased the latencies to the first mount, intromission, and ejaculation, but it also significantly diminished the number of anticipatory level changes, a measure of sexual motivation, within one week of treatment. researchgate.net Subsequent estradiol treatment partially restored mounting and intromission behaviors, as well as the appetitive level-changing behavior, though it had little effect on ejaculation. researchgate.net This suggests that brain-derived estrogen is crucial for maintaining both the motivation and the performance aspects of male sexual behavior in rats.

| Behavioral Parameter | Effect of Fadrozole Treatment | Reference |

|---|---|---|

| Ejaculations | Reduced by 77% after 2 weeks | nih.gov |

| Intromissions | Significantly reduced after 4 weeks | nih.gov |

| Copulatory Behavior (overall) | Failure to display any sexual behavior with central administration | nih.gov |

| Anticipatory Level Changes (Motivation) | Significantly reduced within 1 week | researchgate.net |

| Latencies to Mount, Intromission, and Ejaculation | Increased | researchgate.net |

Profiling of Neuroendocrine Gene Expression

While the behavioral effects of aromatase inhibition by Fadrozole are well-documented, comprehensive profiling of the downstream changes in neuroendocrine gene expression in the male rodent brain is less characterized in the scientific literature. However, studies have investigated the effects of Fadrozole on the expression of key genes known to be involved in the neuroendocrine regulation of sexual behavior, namely the estrogen receptor and aromatase itself.

In castrated, testosterone-treated male rats, the administration of Fadrozole was shown to prevent the testosterone-induced downregulation of estrogen receptor-like immunoreactivity in various brain regions, including the medial preoptic area, hypothalamus, and amygdala. This finding suggests that the local conversion of testosterone to estradiol is responsible for modulating the expression or detection of estrogen receptors in these critical areas for male sexual function.

Furthermore, studies in various species have indicated that aromatase expression itself can be regulated by sex steroids. In rodents, there are known sex differences in the expression of the aromatase gene (Cyp19a1) in specific brain regions, with males generally exhibiting higher levels in areas like the bed nucleus of the stria terminalis (BNST) and the preoptic area. frontiersin.org While direct studies profiling a wide array of neuroendocrine gene changes in response to this compound in male rodents are limited, the existing evidence points to a significant impact on the expression of genes that are fundamental to the estrogen-signaling pathway within the brain. The inhibition of local estrogen synthesis by this compound is therefore expected to have a cascading effect on the expression of a suite of estrogen-responsive genes that are critical for normal neuroendocrine function and the expression of male-typical behaviors.

| Gene/Protein Target | Brain Region(s) | Effect of Fadrozole in the Presence of Testosterone | Inferred Consequence |

|---|---|---|---|

| Estrogen Receptor-like Immunoreactivity | Medial Preoptic Area, Hypothalamus, Amygdala | Prevents downregulation | Maintains estrogen receptor availability for signaling |

| Aromatase (Cyp19a1) mRNA | Bed Nucleus of the Stria Terminalis, Preoptic Area | Not directly measured, but baseline expression is testosterone-dependent | Inhibition of the enzyme's activity would alter the local neuroendocrine milieu, potentially leading to feedback effects on gene expression. |

Synthetic Methodologies and Structure Activity Relationship Studies

Synthesis of (R)-Fadrozole Analogs and Derivatives

The core structure of Fadrozole (B1662666), a non-steroidal aromatase inhibitor, has served as a template for the development of numerous analogs. nih.gov Research has primarily focused on modifying and substituting the imidazole (B134444) and other heterocyclic systems to enhance potency and selectivity. The goal of these synthetic efforts is to optimize the interaction between the inhibitor and the active site of the aromatase enzyme, particularly the coordination with the heme iron atom. mdpi.comresearchgate.net

The benzimidazole (B57391) ring is a key structural motif in medicinal chemistry and has been explored for its potential in aromatase inhibition. nih.gov Studies have shown that benzimidazole derivatives can exhibit significant anticancer and aromatase inhibitory activities. mdpi.comnih.gov The synthesis of these compounds often involves multi-step reaction sequences.

For instance, one study detailed the synthesis of a series of benzimidazole-triazolothiadiazine derivatives. mdpi.comnih.gov The process began with the creation of substituted benzimidazole phenyl compounds, which were then converted into hydrazide derivatives. These intermediates were subsequently reacted with carbon disulfide to form a crucial oxadiazole ring, followed by a final step to yield the target benzimidazole-triazolothiadiazine compounds. mdpi.comnih.gov The evaluation of these derivatives against human breast cancer cell lines (MCF-7) revealed that certain substitutions on the phenyl ring significantly influenced their cytotoxic activity. mdpi.com Specifically, compounds bearing a 4-cyanophenyl substituent showed the highest activity. mdpi.com

Table 1: Aromatase Inhibitory Activity of Selected Benzylimidazole-Triazolothiadiazine Derivatives

| Compound | Description | Aromatase Inhibition IC₅₀ (µM) |

|---|---|---|

| Compound 5e | Derivative with a 4-cyanophenyl substituent | 0.032 ± 0.042 nih.gov |

| Compound 5m | Derivative with a 4-cyanophenyl substituent and a chlorine on the benzimidazole ring | Active, specific IC₅₀ not detailed in snippets mdpi.com |

| Letrozole (B1683767) (Reference) | Standard non-steroidal aromatase inhibitor | 0.024 ± 0.001 nih.gov |

The triazole ring is a cornerstone in the design of third-generation non-steroidal aromatase inhibitors. mdpi.comnih.gov Its nitrogen atoms play a crucial role by coordinating with the heme iron of the aromatase enzyme, effectively blocking its catalytic activity. mdpi.comresearchgate.net Consequently, extensive research has been dedicated to synthesizing novel triazole-based compounds to improve upon existing inhibitors like Fadrozole and Letrozole. nih.govnih.govmdpi.com

One synthetic approach involves creating hybrids of 1,2,3-triazole and 1,2,4-triazole (B32235) moieties. mdpi.com A novel series of these hybrids was designed and synthesized, showing potent antiproliferative activity. The synthesis can be initiated through a "click reaction" to form a 1,2,3-triazole ring, which is then further modified to incorporate the 1,2,4-triazole component. mdpi.com Biological evaluation of these hybrids revealed that some compounds exhibited significant aromatase inhibitory action, with IC₅₀ values in the sub-micromolar range. mdpi.com Structure-activity relationship (SAR) studies on letrozole-based analogues confirmed the importance of a nitrogen atom at specific positions within the triazole ring for high activity. For example, a 1,2,3-triazole derivative was found to be 10,000 times more tightly binding than a corresponding 1,2,5-triazole analogue. drugbank.com

Table 2: Antiproliferative and Aromatase Inhibitory Activity of 1,2,3-Triazole/1,2,4-Triazole Hybrids

| Compound | Antiproliferative Activity GI₅₀ (nM) | Aromatase Inhibition IC₅₀ (µM) |

|---|---|---|

| Compound 6a | 40 mdpi.com | 0.12 ± 0.01 mdpi.com |

| Compound 6b | 35 mdpi.com | 0.09 ± 0.01 mdpi.com |

| Letrozole (Reference) | Not Applicable | 0.002 ± 0.0002 mdpi.com |

| Ketoconazole (Reference) | Not Applicable | 2.6 ± 0.20 mdpi.com |

Parallel to the development of non-steroidal inhibitors like Fadrozole, research into steroidal aromatase inhibitors continues to yield novel compounds. nih.gov These inhibitors, also known as Type I inhibitors, typically share a structural resemblance to the natural substrate of aromatase, androstenedione (B190577). wikipedia.org This structural similarity allows them to bind to the enzyme's active site, often leading to irreversible inhibition. nih.govwikipedia.org

Recent synthetic efforts have focused on modifying the androstenedione skeleton to enhance inhibitory potency. nih.govtandfonline.com For example, structural modifications such as chlorination or fluorination at the C10-position, alkylation at the C6α or C7α position, and epoxidation at the C9α,C11α-position have resulted in novel derivatives with IC₅₀ values in the nanomolar range. nih.govtandfonline.com These studies demonstrate that even subtle changes to the steroid scaffold can lead to highly potent aromatase inhibitors. nih.gov

Table 3: Inhibitory Activity of Novel Steroidal Aromatase Inhibitors

| Compound | Structural Modification of Androstenedione | Aromatase Inhibition IC₅₀ (nM) |

|---|---|---|

| Compound 30 | General modification | 110 nih.govtandfonline.com |

| Compound 35 | C6α-allyl analogue | 55 nih.govtandfonline.com |

| Compound 41 | Epoxidation at C9α,C11α-position | 11 nih.govtandfonline.com |

| Compound 42 | Methyl group at C7β position | 5.8 nih.govtandfonline.com |

Computational Approaches to Inhibitor Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new inhibitors and providing deep insights into their mechanisms of action. Molecular docking and QSAR modeling are two prominent computational techniques used in the development of aromatase inhibitors.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of aromatase inhibition, docking simulations are used to elucidate the binding modes of inhibitors like Fadrozole and its analogs within the enzyme's active site. nih.govderpharmachemica.com

These simulations have revealed that both steroidal and non-steroidal inhibitors occupy the androgen-specific cleft in the aromatase binding site. researchgate.net The docking studies highlight key interactions with specific amino acid residues that are crucial for binding. Polar residues (D309, T310, S478), aromatic residues (F134, F221, W224), and non-polar residues (A306, A307, V370, L477) have been identified as important for interacting with various aromatase inhibitors. nih.govresearchgate.net For non-steroidal inhibitors like Fadrozole, a critical interaction is the coordination of a nitrogen atom in the imidazole or triazole ring with the heme iron atom at the core of the active site. mdpi.com These insights are invaluable for designing new molecules with improved affinity and specificity. nih.gov

Table 4: Key Amino Acid Residues in Aromatase Active Site Interacting with Inhibitors

| Residue Type | Examples of Interacting Residues |

|---|---|

| Polar | D309, T310, S478, M374 nih.govresearchgate.net |

| Aromatic | F134, F221, W224 nih.govresearchgate.netderpharmachemica.com |

| Non-Polar | A306, A307, V370, L372, L477 nih.govresearchgate.netderpharmachemica.com |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For aromatase inhibitors, QSAR models are developed to predict the inhibitory potency of new, unsynthesized compounds based on their molecular descriptors. nih.govnih.gov

The process involves compiling a dataset of compounds with known aromatase inhibitory activity and calculating various molecular descriptors for each. These descriptors can represent physicochemical properties like lipophilicity (ALogP), electronic properties (HOMO-LUMO energy gap), and topological features (number of rings, TPSA - Topological Polar Surface Area). nih.govelsevierpure.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are then used to build a model that correlates these descriptors with activity. nih.govelsevierpure.com These models help identify the key structural features that govern inhibitory activity, providing a roadmap for optimizing lead compounds. nih.govnih.gov

Table 5: Important Physicochemical Descriptors Identified in QSAR Models for Aromatase Inhibitors

| Inhibitor Class | Key Descriptors |

|---|---|

| Non-steroidal | nHAcc (Number of Hydrogen Bond Acceptors), TPSA (Topological Polar Surface Area), LUMO (Lowest Unoccupied Molecular Orbital) nih.gov |

| Steroidal | Qₘ (Partial Charge), TPSA, nHAcc, ALogP (Logarithm of the Partition Coefficient) nih.gov |

| 1,2,3-Triazole Analogs | Number of rings, ALogP, HOMO-LUMO (Highest Occupied/Lowest Unoccupied Molecular Orbital) elsevierpure.com |

Compound Name Reference

Ligand-Based and Structure-Based Drug Design Principles

The development of potent and selective aromatase inhibitors, such as the enantiomers of Fadrozole, has been significantly advanced by the application of both ligand-based and structure-based drug design principles. These computational strategies have provided critical insights into the molecular features required for effective inhibition of the aromatase enzyme, guiding the synthesis and optimization of new therapeutic agents.

Ligand-Based Drug Design

Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a biological target to infer the necessary structural characteristics for activity. This approach is particularly useful when the three-dimensional structure of the target protein is unknown. For non-steroidal aromatase inhibitors like Fadrozole, LBDD has focused on developing pharmacophore models. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with the target receptor and elicit a biological response.

Early LBDD studies on azole-type inhibitors identified two crucial structural features for potent aromatase inhibition:

A nitrogen-containing heterocyclic group (e.g., imidazole or triazole) capable of coordinating with the iron atom of the prosthetic heme group in the aromatase active site.

A specific chemical scaffold that positions the heterocycle correctly within the active site for optimal interaction.

By analyzing a series of active and inactive compounds, researchers have established that the cyanophenyl moiety present in Fadrozole and other potent inhibitors plays a significant role, potentially by mimicking the steroid backbone of the natural substrate, androstenedione. These models have guided the synthesis of novel analogs to explore the structure-activity relationships (SAR) and define the accessible and non-accessible regions within the enzyme's active site.

Structure-Based Drug Design

The advent of the crystal structure of human placental aromatase provided a significant boost to structure-based drug design (SBDD) efforts. This approach utilizes the three-dimensional information of the target protein to design and optimize ligands with high affinity and selectivity. Molecular docking, a key SBDD technique, has been extensively used to simulate the binding of Fadrozole and other inhibitors to the aromatase active site.

Docking studies have elucidated the specific interactions between Fadrozole and the enzyme at an atomic level. The imidazole group of Fadrozole coordinates with the heme iron, a critical interaction for competitive inhibition. The rest of the molecule is stabilized within a binding cavity through interactions with several key amino acid residues. These interactions include:

Polar residues : D309, T310, S478, and M374

Aromatic residues : F134, F221, and W224

Non-polar residues : A306, A307, V370, L372, and L477

This detailed understanding of the binding mode allows for the rational design of new inhibitors. By modifying the Fadrozole scaffold, medicinal chemists can aim to enhance interactions with these key residues, thereby improving binding affinity and inhibitory potency. For instance, computational models comparing azole-type inhibitors with steroidal inhibitors have been proposed to describe the relative binding modes of different classes of compounds at the active site.

Enantioselectivity and Structure-Activity Relationship (SAR)

The biological activity of Fadrozole is highly dependent on its stereochemistry. Preclinical studies have demonstrated that the two enantiomers have distinct inhibitory profiles. The (S)-enantiomer is a potent and strong inhibitor of aromatase (CYP19), while the (R)-enantiomer, (R)-Fadrozole, is a potent inhibitor of aldosterone (B195564) synthase (CYP11B2) with significantly lower activity against aromatase. This enantiomeric selectivity underscores the precise three-dimensional fit required for potent interaction with the respective enzyme active sites.

The development of (R)-Fadrozole phosphate (B84403) capitalized on this discovery, targeting diseases related to aldosterone overproduction. The inhibitory activities highlight a profound structure-activity relationship, where subtle changes in the spatial arrangement of the molecule dictate its primary biological target.

Research Findings on Inhibitory Activity

The table below summarizes key research findings regarding the inhibitory potency of Fadrozole enantiomers and the racemic mixture against their respective targets.

| Compound | Target Enzyme | Parameter | Value |

| (R)-Fadrozole phosphate | Aldosterone Synthase (CYP11B2) | IC₅₀ | 8.1 nM |

| This compound | Aromatase (CYP19) | IC₅₀ | 5760 nM |

| Fadrozole | Aromatase (Estrone Synthesis) | Kᵢ | 13.4 nmol/L |

| Fadrozole | Aromatase (Estradiol Synthesis) | Kᵢ | 23.7 nmol/L |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Comparative Research and Emerging Avenues

Comparative Efficacy and Selectivity with Other Enzyme Inhibitors

(R)-Fadrozole's activity as both an aromatase and aldosterone (B195564) synthase inhibitor necessitates a comparative evaluation against other agents in both classes to fully appreciate its therapeutic potential and limitations.

Fadrozole (B1662666) is a non-steroidal aromatase inhibitor. Its enantiomers, however, exhibit distinct selectivity profiles. While the (S)-enantiomer is a potent inhibitor of aromatase (CYP19A1), the (R)-enantiomer, the subject of this article, shows significantly less activity against this enzyme. nih.govacs.org This positions (R)-Fadrozole apart from the third-generation non-steroidal aromatase inhibitors like anastrozole (B1683761) and letrozole (B1683767), and the steroidal inactivator exemestane (B1683764), which are highly potent and selective for aromatase. nih.govresearchgate.netjcdr.net

The third-generation aromatase inhibitors are the current standard of care for estrogen receptor-positive breast cancer in postmenopausal women, demonstrating superior efficacy over older agents. nih.gov Letrozole and anastrozole are reversible, competitive inhibitors, while exemestane is an irreversible steroidal inactivator. jcdr.netnih.gov In contrast to these highly selective aromatase inhibitors, the primary enzymatic targets of (R)-Fadrozole are aldosterone synthase and 11β-hydroxylase. nih.govacs.org

| Compound | Type | Mechanism of Action | Primary Target |

|---|---|---|---|

| (R)-Fadrozole | Non-Steroidal | Reversible Inhibition | Aldosterone Synthase (CYP11B2) / 11β-hydroxylase (CYP11B1) |

| Letrozole | Non-Steroidal (Triazole) | Reversible, Competitive Inhibition | Aromatase (CYP19A1) |

| Anastrozole | Non-Steroidal (Triazole) | Reversible, Competitive Inhibition | Aromatase (CYP19A1) |

| Exemestane | Steroidal | Irreversible Inactivation ("Suicide Inhibitor") | Aromatase (CYP19A1) |

(R)-Fadrozole is a potent inhibitor of aldosterone synthase (CYP11B2) and also inhibits 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis. nih.govacs.org This lack of selectivity between CYP11B2 and CYP11B1 is a critical point of comparison with newer aldosterone synthase inhibitors. ahajournals.org The high homology between these two enzymes makes achieving selectivity a significant challenge in drug development. ahajournals.orgresearchgate.net

Osilodrostat (LCI699), a derivative of fadrozole, is also a potent inhibitor of both CYP11B1 and CYP11B2. ahajournals.org Newer agents, such as baxdrostat (B10830011) and lorundrostat, have been developed with greater selectivity for CYP11B2 over CYP11B1, aiming to reduce the risk of cortisol-related side effects. uniroma1.itnih.govresearchgate.netmednexus.org

| Compound | Selectivity for CYP11B2 over CYP11B1 | Primary Therapeutic Target |

|---|---|---|

| (R)-Fadrozole | Low | Aldosterone Synthase (CYP11B2) / 11β-hydroxylase (CYP11B1) |

| Osilodrostat (LCI699) | Low | 11β-hydroxylase (CYP11B1) / Aldosterone Synthase (CYP11B2) |

| Baxdrostat | High | Aldosterone Synthase (CYP11B2) |

| Lorundrostat | High | Aldosterone Synthase (CYP11B2) |

Polypharmacological Approaches Inspired by (R)-Fadrozole

The dual inhibitory profile of the fadrozole scaffold on both aromatase and aldosterone synthase has spurred interest in the development of single molecules that can target multiple enzymes in the steroidogenic pathway. nih.govacs.org This concept of polypharmacology, where a single drug is designed to interact with multiple targets, offers a promising strategy for treating complex diseases. ahajournals.org

The observation that the enantiomers of fadrozole have distinct selectivities for aromatase and aldosterone synthase provides a clear rationale for designing dual inhibitors. nih.govacs.org For instance, in the context of hormone-dependent breast cancer, a dual inhibitor of aromatase and aldosterone synthase could simultaneously reduce estrogen production and mitigate the cardiovascular risks associated with increased aldosterone levels that can occur during anti-hormone therapy. nih.gov

Researchers have actively pursued the development of dual aromatase-aldosterone synthase inhibitors based on the fadrozole template. nih.gov This approach aims to create a more effective and safer treatment by addressing multiple pathological pathways with a single molecule.

Future Directions in Steroidogenic Enzyme Inhibition Research

The insights gained from the study of (R)-Fadrozole and its derivatives are helping to shape the future of research into steroidogenic enzyme inhibitors. A key focus is the development of more selective inhibitors to minimize off-target effects. For aldosterone synthase inhibitors, the goal is to achieve high selectivity over 11β-hydroxylase to avoid impacting cortisol production. ahajournals.orguniroma1.it

Furthermore, the concept of dual-target inhibitors, inspired by the properties of the fadrozole scaffold, is a significant and expanding area of research. The development of dual aromatase and steroid sulfatase inhibitors, as well as dual aromatase and aldosterone synthase inhibitors, represents a move towards more holistic treatment approaches for hormone-dependent cancers. nih.govresearchgate.net

Future research will likely continue to explore the structural basis for the selective binding of inhibitors to different steroidogenic enzymes. researchgate.netpmu.ac.at This will be crucial for the rational design of next-generation inhibitors with improved efficacy and safety profiles. The ultimate aim is to develop targeted therapies that can be tailored to the specific enzymatic dysregulations present in various diseases.

Q & A

Q. What are the established protocols for synthesizing (R)-Fadrozole phosphate with high enantiomeric purity?

Methodological Answer:

- Chiral Resolution Techniques : Use chiral chromatography (e.g., HPLC with chiral stationary phases) or enzymatic resolution to isolate the (R)-enantiomer. Validate purity using polarimetry or enantioselective assays.

- Purity Validation : Confirm enantiomeric excess (EE) via nuclear magnetic resonance (NMR) with chiral shift reagents or high-resolution mass spectrometry (HRMS). Reference standards should comply with pharmacopeial guidelines for reagent specifications (e.g., USP 35–NF 30) .

- Synthesis Optimization : Monitor reaction conditions (pH, temperature) to minimize racemization. Document yield and purity metrics in line with pharmaceutical secondary standard protocols .

Q. Which analytical techniques are validated for quantifying this compound in biological samples?

Methodological Answer:

- Spectrophotometric Assays : Use UV-Vis spectrophotometry at λmax 280 nm for initial quantification. Prepare standard curves with linear regression (R² ≥ 0.99) and include blank controls to correct for matrix interference .

- Chromatographic Methods : Employ reverse-phase HPLC or LC-MS with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer). Validate precision (RSD < 5%) and accuracy (90–110% recovery) per ICH guidelines .

- Sample Preparation : Use protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to isolate this compound from plasma or tissue homogenates .

Q. How to design in vitro experiments to assess the inhibitory effects of this compound on aromatase activity?

Methodological Answer:

- Cell-Based Assays : Use human recombinant aromatase-expressing cell lines (e.g., HEK293). Measure estrogen (E2) production via ELISA or LC-MS after exposure to this compound (dose range: 1 nM–10 µM) .

- Enzyme Kinetics : Determine IC50 values using Michaelis-Menten plots. Include positive controls (e.g., letrozole) and normalize activity to protein concentration .

- Data Analysis : Use non-linear regression models (e.g., GraphPad Prism) to compare potency between enantiomers. Report 95% confidence intervals for IC50 values .

Advanced Research Questions

Q. How to address discrepancies in reported inhibitory potency of this compound across different experimental models?

Methodological Answer:

- Bioanalytical Validation : Confirm compound stability in assay buffers (e.g., pH 7.4, 37°C) using accelerated degradation studies. Compare nominal vs. measured concentrations via LC-MS to identify adsorption or degradation artifacts .

- Model-Specific Factors : Account for species differences (e.g., human vs. zebrafish aromatase) and cellular metabolism. Use siRNA knockdown to isolate target-specific effects .

- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Evaluate heterogeneity using I² statistics and subgroup analyses .

Q. What computational strategies can predict the in vivo efficacy of this compound based on in vitro data?

Methodological Answer:

- Quantitative Adverse Outcome Pathways (qAOPs) : Integrate dose-response data from in vitro aromatase inhibition with in vivo endpoints (e.g., plasma E2 suppression in fathead minnows). Use Berkeley Madonna or COPASI for kinetic modeling of time-course behaviors .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Parameterize models with logP, protein binding, and clearance rates. Validate predictions against in vivo pharmacokinetic (PK) studies in rodents .

- Machine Learning : Train neural networks on structure-activity relationship (SAR) data to optimize lead compounds for reduced off-target effects .

Q. How to resolve contradictions in this compound’s effects on downstream signaling pathways (e.g., Ras/PI3K)?

Methodological Answer:

- Pathway-Specific Assays : Use phospho-specific antibodies or FRET biosensors to quantify Ras-GTP activation and PI3K-mediated PIP3 production in real time. Compare results across cell types (e.g., cancer vs. normal) .

- Transcriptomic Profiling : Perform RNA-seq to identify off-target gene regulation (e.g., ERα/ERβ crosstalk). Use gene set enrichment analysis (GSEA) to map pathway interactions .

- Mechanistic Modeling : Develop Boolean networks to simulate crosstalk between aromatase inhibition and Ras/PI3K signaling. Validate with knockout/knockdown models .

Methodological Considerations for Data Reporting

- Standardization : Adopt CONSORT or ARRIVE guidelines for preclinical studies. Include raw data (e.g., dose-response curves) in supplemental materials .

- Error Propagation : Calculate combined uncertainties for concentration measurements using the ISO GUM framework. Report confidence intervals for all derived parameters (e.g., IC50) .

- Ethical Compliance : Ensure animal studies adhere to ARRIVE 2.0 guidelines. Disclose conflicts of interest and data accessibility per FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.